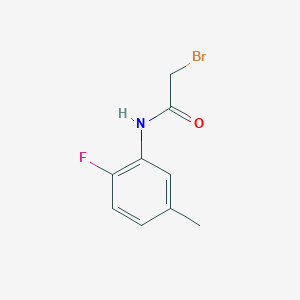

2-bromo-N-(2-fluoro-5-methylphenyl)acetamide

Overview

Description

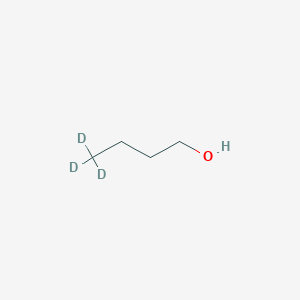

“2-bromo-N-(2-fluoro-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . The IUPAC name for this compound is "n-(2-bromo-5-fluoro-4-methylphenyl)acetamide" .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(2-fluoro-5-methylphenyl)acetamide” consists of a bromine atom and a fluorine atom attached to a methylphenyl group, which is further connected to an acetamide group . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such data is not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(2-fluoro-5-methylphenyl)acetamide” include its molecular weight (246.08), molecular formula (C9H9BrFNO), and IUPAC name (“n-(2-bromo-5-fluoro-4-methylphenyl)acetamide”) . Other properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications

Organic Synthesis

2-Bromo-5-fluorobenzonitrile: is used as a precursor in the synthesis of various organic compounds. Its bromide and fluoride substituents allow for selective substitution reactions, which are crucial in creating complex molecules for pharmaceuticals and other organic materials .

OLED Applications

The compound serves as a starting material for the synthesis of thermally activated delayed fluorescence (TADF) dyes. These dyes are essential in the development of OLED devices, contributing to higher efficiency and better color purity .

Antitumor Applications

Derivatives of 2-Bromo-5-fluorobenzonitrile are synthesized into quinazolines, which are compounds known for their antitumor properties. This application is significant in the development of new cancer therapies .

Anti-inflammatory Applications

Similarly, the synthesis of quinazolines from 2-Bromo-5-fluorobenzonitrile derivatives also finds use in anti-inflammatory drugs, providing potential treatments for various inflammatory disorders .

Drug Discovery

The fluorinated benzonitrile building block, which is a part of the compound’s structure, is valuable in drug discovery. It allows for the development of new drugs with improved efficacy and reduced side effects .

Chemical Processing

While not directly related to 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide , compounds like 1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene are used in chemical processing, extraction, and separation of chemicals, indicating potential applications in industrial chemistry .

Research and Development

The compound’s unique structure may offer new avenues for exploration in various research fields. It could lead to the discovery of novel reactions and methodologies in synthetic chemistry.

Emerging Research

Due to the limited information available, there is an opportunity for emerging research to explore the full potential of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide . Upcoming scientific conferences and publications might shed light on new applications.

Future Directions

The future directions for research on “2-bromo-N-(2-fluoro-5-methylphenyl)acetamide” could include studying its synthesis, reactions, and potential applications. For example, it could be interesting to investigate whether this compound or its derivatives have any biological activity that could be exploited for drug design .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, including electrophilic substitution .

Biochemical Pathways

Similar compounds have been shown to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2-bromo-N-(2-fluoro-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPYLKHYPGHYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

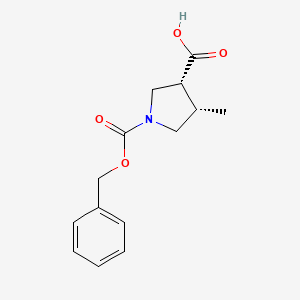

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)

![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)

![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)

![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)